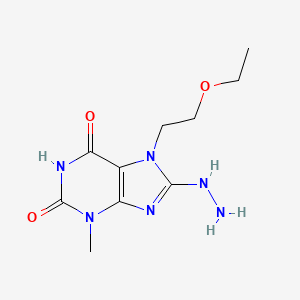
7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as EHP-101, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of purine derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is believed to act through multiple pathways. 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various diseases. 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione also modulates the activity of ion channels and receptors involved in pain perception and neuroprotection.
Biochemical and Physiological Effects:
7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, modulation of ion channels and receptors, and enhancement of neuroprotection. These effects may contribute to the potential therapeutic benefits of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione is its synthetic nature, which allows for easy and reproducible synthesis. 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione has also shown promising results in preclinical studies, making it a potential candidate for further development. However, one of the limitations of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione is its limited bioavailability, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One potential direction is the development of novel formulations or delivery methods to enhance its bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione and its potential side effects.
Conclusion:
In conclusion, 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of pro-inflammatory cytokines and chemokines, modulation of ion channels and receptors, and enhancement of neuroprotection. Although there are limitations to its bioavailability, further studies are needed to explore its potential therapeutic benefits and future directions for its development.
Métodos De Síntesis
The synthesis of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves several steps, including the condensation of 2-acetylamino-6-chloropurine with ethoxyethyl hydrazine, followed by the reaction with methyl isocyanate. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, neuropathic pain, and glioblastoma. In preclinical studies, 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione has shown anti-inflammatory, neuroprotective, and anti-tumor effects.
Propiedades
IUPAC Name |
7-(2-ethoxyethyl)-8-hydrazinyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O3/c1-3-19-5-4-16-6-7(12-9(16)14-11)15(2)10(18)13-8(6)17/h3-5,11H2,1-2H3,(H,12,14)(H,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSOPAUUMLXQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1NN)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Ethoxyethyl)-8-hydrazinyl-3-methylpurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



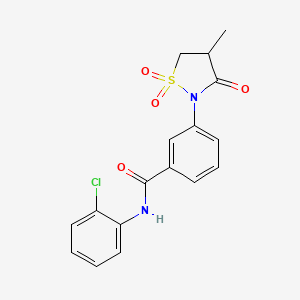

![2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5228997.png)
![11-(2-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5229008.png)

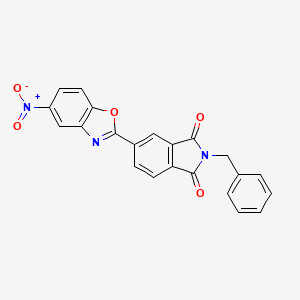
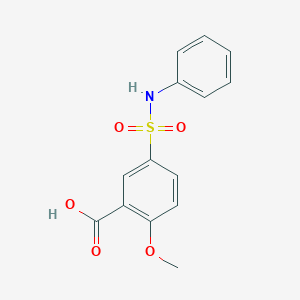
![2-[(2-oxopropyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5229029.png)
![1-(3,5-dimethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5229039.png)
![2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5229046.png)
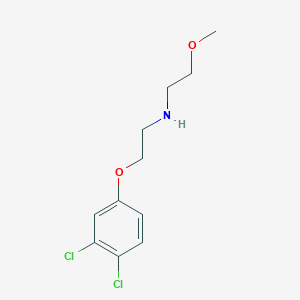
![2-(2,6-difluorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5229067.png)